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Cat. No.: B1275944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chloro-4-propoxybenzaldehyde is a versatile aromatic aldehyde that serves as a key

intermediate in the synthesis of a wide range of organic molecules.[1] Its substituted

benzaldehyde structure makes it a valuable building block in the pharmaceutical, agrochemical,

and fragrance industries.[1] In medicinal chemistry, this compound is explored for its potential

biological activities and as a precursor for the development of new therapeutic agents.[1] This

document provides detailed protocols for the synthesis of 3-Chloro-4-propoxybenzaldehyde
and outlines its applications.

Synthesis of 3-Chloro-4-propoxybenzaldehyde
The primary synthetic route to 3-Chloro-4-propoxybenzaldehyde is through the Williamson

ether synthesis, starting from 3-Chloro-4-hydroxybenzaldehyde and a propyl halide. This

reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts

as a nucleophile to displace the halide from the propylating agent.

Reaction Scheme:
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Synthesis of 3-Chloro-4-propoxybenzaldehyde
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Caption: Williamson ether synthesis of 3-Chloro-4-propoxybenzaldehyde.

Experimental Protocol
This protocol is adapted from the synthesis of similar alkoxybenzaldehyde derivatives.

Materials:

3-Chloro-4-hydroxybenzaldehyde

1-Bromopropane (or 1-Iodopropane)

Potassium carbonate (K₂CO₃), anhydrous

Acetone (or N,N-Dimethylformamide - DMF), anhydrous

Ethyl acetate

Hexane

Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with hotplate

Separatory funnel

Rotary evaporator

Glass column for chromatography

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

Reaction Setup: In a round-bottom flask, combine 3-Chloro-4-hydroxybenzaldehyde (1.0 eq),

anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (or DMF) to make a 0.2 M

solution.

Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.5 eq)

dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of

80-100°C can be used) and maintain for 12-24 hours. Monitor the reaction progress by TLC

(e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).[2]

Work-up:

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature

and filter off the potassium carbonate.
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Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

Wash the organic layer with water (2x) and then with brine (1x).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purification:

Purify the crude product by column chromatography on silica gel.

Select an appropriate eluent system, starting with a non-polar solvent like hexane and

gradually increasing the polarity with ethyl acetate. A common starting point is a 9:1

hexane:ethyl acetate mixture.

Combine the fractions containing the pure product (as determined by TLC) and evaporate

the solvent to yield 3-Chloro-4-propoxybenzaldehyde as a white solid.[1]

Quantitative Data
Parameter Value Reference

Starting Material
3-Chloro-4-

hydroxybenzaldehyde

Reagents
1-Bromopropane, Potassium

Carbonate

Solvent Acetone or DMF

Reaction Time 12-24 hours

Reaction Temperature Reflux

Purity (Typical) ≥ 95% (by NMR) [1]

Appearance White solid [1]
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Note: The exact yield is not specified in the available literature, but similar Williamson ether

syntheses for related compounds report yields in the range of 70-90%.

Characterization Data
Analysis Expected Data

¹H NMR

Signals corresponding to the aldehyde proton

(~9.8 ppm), aromatic protons (in the range of

7.0-8.0 ppm), the -O-CH₂- protons of the

propoxy group (triplet, ~4.0 ppm), the central -

CH₂- protons (sextet, ~1.8 ppm), and the

terminal -CH₃ protons (triplet, ~1.0 ppm).

¹³C NMR

Signals for the aldehyde carbon (~190 ppm),

aromatic carbons (in the range of 110-160 ppm),

and the carbons of the propoxy group (~70 ppm

for -O-CH₂, ~22 ppm for the central -CH₂, and

~10 ppm for the -CH₃).

Mass Spectrometry

Molecular ion peak [M]⁺ at m/z = 198.05 and

[M+2]⁺ at m/z = 200.05 (due to the chlorine

isotope), consistent with the molecular formula

C₁₀H₁₁ClO₂.

Applications in Drug Development
3-Chloro-4-propoxybenzaldehyde is a valuable intermediate in the synthesis of more

complex molecules with potential therapeutic applications. The aldehyde functional group

allows for a variety of subsequent reactions, including:

Reductive amination: To introduce amine functionalities.

Wittig reaction: To form alkenes.

Aldol condensation: To form α,β-unsaturated ketones.

Oxidation: To form the corresponding carboxylic acid.
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Reduction: To form the corresponding alcohol.

These transformations are fundamental in building the carbon skeleton of drug candidates.

While specific signaling pathways directly modulated by 3-Chloro-4-propoxybenzaldehyde
are not well-documented, its derivatives are investigated for a range of biological activities. The

development of novel compounds from this intermediate may lead to the discovery of new

modulators of various signaling pathways implicated in disease.

Logical Workflow for Drug Discovery Application
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Caption: Drug discovery workflow utilizing 3-Chloro-4-propoxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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